molecular formula C20H24N2O5S B2761087 2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921908-52-3

2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2761087
CAS No.: 921908-52-3
M. Wt: 404.48
InChI Key: GHFNXNOJPLXYEN-UHFFFAOYSA-N
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Description

The compound "2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide" is a benzenesulfonamide derivative with a complex heterocyclic substituent.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-13-6-8-17(26-5)18(10-13)28(24,25)21-14-7-9-16-15(11-14)22(4)19(23)20(2,3)12-27-16/h6-11,21H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFNXNOJPLXYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This compound belongs to the class of sulfonamides and features a unique structural framework that may confer various pharmacological properties. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure includes:

  • Sulfonamide Group : Imparts antibacterial properties.
  • Methoxy and Methyl Groups : Influence solubility and biological interactions.
  • Tetrahydrobenzo[b][1,4]oxazepin Moiety : Contributes to the compound's structural complexity and potential biological activity.

Structural Representation

C19H26N2O4S\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_4\text{S}

Key Functional Groups

Functional GroupDescription
SulfonamideAssociated with antibacterial activity
MethoxyEnhances solubility
MethylModifies biological interactions
Tetrahydrobenzo[b][1,4]oxazepinProvides structural complexity and potential bioactivity

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity. The sulfonamide group is known for its effectiveness against a variety of pathogens. The specific compound under investigation may also demonstrate:

  • Inhibition of Bacterial Growth : Potential effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Possible action against fungi such as Candida species.

The proposed mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Pathways : Targeting key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Nucleic Acid Synthesis : Similar compounds have shown potential in inhibiting DNA gyrase.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study reported that related sulfonamide derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
    • The binding interactions with DNA gyrase were characterized through molecular docking studies, revealing strong hydrogen bonding interactions that may enhance antibacterial efficacy .
  • Antifungal Activity :
    • Compounds structurally similar to the target compound demonstrated significant antifungal effects against various Candida strains with MIC values ranging from 0.83 µM to higher concentrations depending on the specific derivative tested .
  • Toxicity Assessments :
    • Toxicity evaluations on human cell lines (HaCat and BALB/c 3T3) indicated varying levels of cytotoxicity, suggesting a need for further safety assessments .

Comparative Analysis Table

Compound NameStructural FeaturesBiological ActivityMIC (µM)
2-Methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo...)Sulfonamide + Tetrahydrobenzo[b][1,4]oxazepinAntibacterial & AntifungalTBD
Compound ASimilar sulfonamide structureAntimicrobial0.21
Compound BMethoxy group presentKinase inhibition potentialTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require data on:

  • Structural analogs (e.g., substituent variations on the benzene or oxazepine rings).
  • Physicochemical properties (e.g., solubility, logP, hydrogen-bonding capacity).
  • Biological activity (e.g., IC50 values, selectivity profiles).
  • Crystallographic data (e.g., bond lengths, angles, and packing interactions).

Unfortunately, none of this information is present in the provided evidence.

Role of SHELX in Structural Analysis

The evidence highlights that SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography . If structural studies of the compound or its analogs were conducted, SHELX might be employed for:

  • Structure solution (e.g., via direct methods in SHELXS).
  • Refinement (e.g., using SHELXL for optimizing atomic coordinates and thermal parameters).
  • Validation (e.g., analyzing hydrogen-bonding networks or steric clashes).

Limitations and Recommendations

The absence of compound-specific data in the evidence precludes the creation of tables or detailed comparisons. To address this gap, future work should:

  • Consult primary literature or databases (e.g., PubChem, SciFinder) for structural and biological data.
  • Perform computational modeling or experimental assays to benchmark the compound against analogs.
  • Cite SHELX in methodological sections if crystallographic data is generated .

Q & A

Q. What are the core structural features influencing the reactivity of this compound?

The compound’s reactivity is governed by its sulfonamide group (-SO₂NH₂), methoxy substituent, and the tetrahydrobenzo[b][1,4]oxazepine core. The sulfonamide group enables hydrogen bonding and enzyme inhibition, while the methoxy group modulates electron density in the benzene ring. The oxazepine ring’s conformation affects steric accessibility for reactions or target binding. Analytical techniques like NMR and X-ray crystallography are critical for confirming these structural attributes .

Q. What synthetic strategies are recommended for constructing the tetrahydrobenzo[b][1,4]oxazepine core?

Synthesis typically involves cyclocondensation of substituted aminophenols with ketones or aldehydes under acidic or catalytic conditions. For example, reacting 2-aminophenol derivatives with 3,3,5-trimethylcyclohexanone can form the oxazepine ring. Optimizing solvent polarity (e.g., using DMF or THF) and temperature (80–120°C) improves yield .

Q. Which analytical methods are essential for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry, while mass spectrometry (HRMS) verifies molecular weight. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and reaction barriers for sulfonamide functionalization. Molecular docking (AutoDock Vina) identifies binding poses with biological targets like carbonic anhydrases. Combining these with high-throughput screening reduces experimental iterations .

Q. What strategies address contradictions in biological activity across structural analogs?

Discrepancies in enzyme inhibition (e.g., IC₅₀ variability) may arise from substituent electronic effects or stereochemistry. Resolve these by:

  • Conducting comparative SAR studies using analogs with systematic substitutions (e.g., halogen vs. alkyl groups) .
  • Performing kinetic assays (e.g., stopped-flow fluorimetry) to measure binding kinetics and allosteric effects .

Q. How can reaction engineering improve scalability of multi-step syntheses?

Implement continuous-flow systems for hazardous intermediates (e.g., sulfonyl chlorides) to enhance safety and yield. Use process analytical technology (PAT) like inline FTIR to monitor reaction progress. Optimize catalyst loading (e.g., Pd/C for hydrogenation) and solvent recovery to reduce costs .

Methodological Challenges

Q. What experimental designs mitigate instability of the sulfonamide group?

The sulfonamide moiety is prone to hydrolysis under acidic/basic conditions. Use buffered solutions (pH 6–8) during biological assays. For synthesis, protect the sulfonamide with tert-butyloxycarbonyl (Boc) groups, followed by deprotection with trifluoroacetic acid .

Q. How to validate target engagement in complex biological systems?

Employ cellular thermal shift assays (CETSA) to confirm binding to intracellular targets. Pair with siRNA knockdowns to establish phenotype-target linkage. Surface plasmon resonance (SPR) provides quantitative binding affinities (KD values) .

Data-Driven Insights

Q. What statistical approaches are optimal for DoE (Design of Experiments) in reaction optimization?

Use a central composite design (CCD) to evaluate factors like temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies non-linear interactions. ANOVA validates significance (p < 0.05), and Pareto charts prioritize influential variables .

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?

Adjust force field parameters (e.g., AMBER for solvation effects) or incorporate entropy calculations (MM-PBSA). Validate with isothermal titration calorimetry (ITC) to measure enthalpy-driven vs. entropy-driven binding .

Structural and Functional Comparisons

Q. How does the 2-methoxy substituent impact activity compared to halogenated analogs?

The methoxy group’s electron-donating nature increases π-π stacking in hydrophobic binding pockets, enhancing affinity for aromatic residue-rich targets (e.g., kinase ATP sites). In contrast, halogenated analogs (e.g., 3-fluoro derivatives) improve metabolic stability but may reduce solubility .

Q. What role does the 3,3,5-trimethyl group play in pharmacokinetics?

The trimethyl substitution on the oxazepine ring reduces CYP450-mediated metabolism by sterically shielding oxidation sites. This increases plasma half-life (t₁/₂) but may require formulation with cyclodextrins to enhance aqueous solubility .

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